benzyl (2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate
Description
Benzyl (2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate is a synthetic compound featuring a piperidine core substituted with a 1,2,3-triazole moiety and a carbamate-functionalized ethyl side chain. The triazole ring, a hallmark of click chemistry, enhances molecular recognition in biological systems, while the piperidine scaffold contributes to conformational flexibility and solubility. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely employed for triazole formation due to its regioselectivity and efficiency .
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[4-(triazol-1-yl)piperidin-1-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c23-16(12-18-17(24)25-13-14-4-2-1-3-5-14)21-9-6-15(7-10-21)22-11-8-19-20-22/h1-5,8,11,15H,6-7,9-10,12-13H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFKFUSOOYLAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in cell division and is a common target for anticancer drugs.
Mode of Action
This compound interacts with its target by binding to the colchicine binding site of tubulin. This interaction inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. As a result, the compound can induce cell cycle arrest at the sub-G1 and G2/M phase.
Biochemical Pathways
The inhibition of tubulin polymerization disrupts the normal function of microtubules, affecting various cellular processes. This includes the segregation of chromosomes during cell division, intracellular transport, and the maintenance of cell shape. The disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The compound’s action results in the induction of apoptosis, or programmed cell death, in certain cancer cell lines. In vitro studies have shown that the compound exhibits cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The compound’s ability to induce apoptosis is evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining.
Biological Activity
Benzyl (2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H21N5O3
- Molecular Weight : 343.387 g/mol
- IUPAC Name : Benzyl N-[2-oxo-2-[4-(triazol-1-yl)piperidin-1-yl]ethyl]carbamate
The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The piperidine moiety contributes to its pharmacological profile by enhancing solubility and bioavailability.
Antimicrobial Activity
Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies on related triazole derivatives have demonstrated effectiveness against various bacterial strains. This compound is hypothesized to possess similar activity due to its structural similarities to known antimicrobial agents .
Antitumor Activity
The presence of the piperidine and triazole groups in the structure suggests potential antitumor activity. Compounds with these functionalities have been reported to inhibit tumor cell proliferation and induce apoptosis in cancer cells. A study involving triazole derivatives indicated that they could effectively inhibit cancer cell growth through various mechanisms, including the modulation of apoptotic pathways .
Case Studies
- Triazole Derivatives in Cancer Therapy : A study evaluated a series of triazole-containing compounds for their anticancer activity. The results showed that specific derivatives led to significant reductions in tumor size in animal models. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
- Antimicrobial Efficacy : In another investigation, benzothioate derivatives similar to benzyl carbamate were tested against pathogenic bacteria. Results indicated that these compounds displayed potent antibacterial activity comparable to standard antibiotics like chloramphenicol .
Research Findings
Scientific Research Applications
Medicinal Chemistry and Drug Development
Triazole Derivatives in Drug Design
The incorporation of triazole moieties into drug design has been widely studied for their potential therapeutic effects. Triazoles are known for their biological activities, including antifungal, antibacterial, and anticancer properties. The compound features a triazole ring which enhances its interaction with biological targets, making it a candidate for further development in medicinal chemistry .
Case Studies
Recent studies have highlighted the synthesis of various triazole derivatives that exhibit cytotoxic effects against cancer cell lines. For instance, a related compound demonstrated significant apoptosis-inducing ability against BT-474 breast cancer cells with an IC50 value of 0.99 μM. This suggests that compounds with similar structures may also exhibit potent anticancer activities .
Anticancer Activity
Mechanism of Action
The mechanism of action for benzyl (2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate may involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. Studies indicate that triazole derivatives can bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .
Research Findings
In vitro studies have shown that compounds similar to this compound can inhibit colony formation in cancer cells in a concentration-dependent manner. Flow cytometric analysis has further revealed that these compounds induce apoptosis through cell cycle arrest at sub-G1 and G2/M phases .
Antioxidant Properties
Antioxidant Activity Evaluation
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS scavenging assays. These studies indicate that compounds with triazole functionalities can exhibit significant radical scavenging activity .
Comparative Analysis of Antioxidant Efficacy
A comparative study showed that certain triazole derivatives had superior antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA). For example, one derivative exhibited 93.75% inhibition at a concentration of 100 µg/mL with an IC50 value of 7.12 µg/mL .
| Compound | Antioxidant Activity (%) | IC50 Value (µg/mL) |
|---|---|---|
| Benzyl Triazole Derivative A | 93.75 | 7.12 |
| BHA | Reference | - |
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The triazole moiety in the target compound distinguishes it from simpler carbamates like benzyl N-(2-oxo-2-piperidin-1-ylethyl)carbamate, which lacks heterocyclic groups .
- Di-triclosan derivatives share the triazole group but incorporate phenolic ethers, which enhance antimicrobial activity but may increase toxicity.
Key Observations :
- The target compound’s synthesis likely follows a two-step process: (1) CuAAC to form the triazole-piperidine core and (2) hydrogenolysis (Pd/C, H₂) to remove protecting groups, as seen in .
- Yields for triazole-containing compounds vary widely: Di-triclosan derivatives report lower yields (50–74%), while estradiol-triazole conjugates achieve >95% efficiency under optimized CuAAC conditions.
Table 3: Bioactivity of Triazole-Containing Compounds
Key Observations :
- Triazole derivatives exhibit significant antimicrobial activity , particularly against mycobacterial targets . The target compound’s piperidine-triazole scaffold may enhance binding to bacterial enzymes like InhA.
- The absence of phenolic groups (cf. ) in the target compound could reduce off-target effects but may lower potency.
Physicochemical Properties
Table 4: Physical and Analytical Data
*Predicted based on molecular weight (386.42) and polarity from carbamate/piperidine groups.
Key Observations :
Q & A
Q. What synthetic methodologies are recommended for preparing benzyl (2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate?
The compound can be synthesized via Suzuki-Miyaura cross-coupling to introduce aromatic or heteroaromatic substituents. For example, a palladium-catalyzed reaction (e.g., PdCl₂(dppf)) with boronic acids under inert atmosphere (N₂) at 80°C in dioxane/water solvent systems achieves high yields . Purification typically involves column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product. Critical parameters include stoichiometric ratios (1.5–3.0 equiv boronic acid), base selection (K₂CO₃), and catalyst loading (0.05 equiv).
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying piperidine-triazole connectivity and carbamate integrity.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Use software suites like SHELXL for small-molecule refinement to resolve bond angles and torsional strain in the triazole-piperidine core . Programs like WinGX assist in data processing and visualization of anisotropic displacement parameters .
Q. What safety precautions are critical during handling?
The compound may exhibit acute toxicity and skin/eye irritation . Key protocols include:
- Use of PPE (nitrile gloves, lab coat, safety goggles).
- Work in a fume hood to avoid inhalation.
- Storage in airtight containers at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Discrepancies in refinement (e.g., anisotropic displacement ellipsoids) may arise from twinned crystals or low-resolution data. Mitigation strategies include:
Q. What computational approaches predict the compound’s binding affinity for biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., HIV protease, as suggested by structurally related carbamates ).
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions in the triazole-carbamate scaffold. Validate with experimental IC₅₀ values from enzymatic assays.
Q. How does the compound’s stability vary under different experimental conditions?
- pH Sensitivity : The carbamate group may hydrolyze in acidic/basic conditions. Monitor stability via HPLC at pH 2–10.
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >150°C). Store at –20°C for long-term stability .
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to balance solubility and biocompatibility.
- Salt Formation : Introduce hydrochloride or trifluoroacetate salts via reaction with HCl or TFA, enhancing aqueous solubility without altering bioactivity .
Methodological Considerations
Q. How to design SAR studies for derivatives of this compound?
- Core Modifications : Replace the benzyl group with substituted aryl/heteroaryl rings (e.g., 4-fluorobenzyl) to assess steric/electronic effects.
- Triazole Substitution : Introduce alkyl/aryl groups at the triazole N1 position to evaluate π-π stacking interactions.
- Piperidine Functionalization : Explore quaternization or hydroxylation to modulate membrane permeability .
Q. What experimental controls are critical for reproducibility in biological assays?
- Negative Controls : Include carbamate-free analogs to isolate the triazole-piperidine contribution.
- Enzymatic Assays : Use Z′-factor validation to ensure assay robustness, with ≥0.5 indicating high reliability.
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Force Field Adjustments : Refine docking parameters (e.g., Van der Waals radii) in AMBER or CHARMM to better approximate the carbamate’s conformational flexibility.
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
